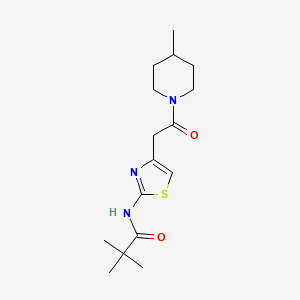

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

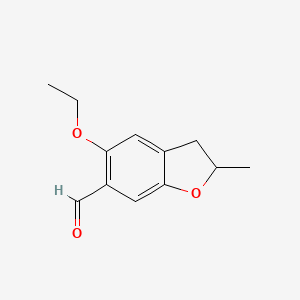

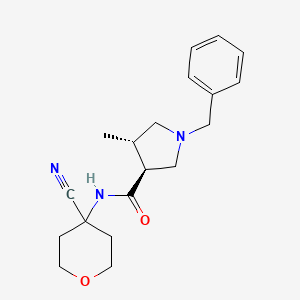

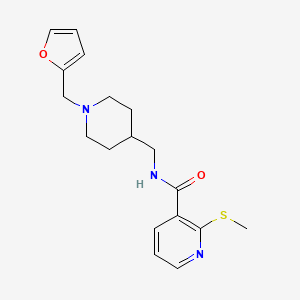

“N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The compound contains a thiazole ring, a piperidine ring, and an amide group. Thiazole is a five-membered ring with one sulfur atom and one nitrogen atom. Piperidine is a six-membered ring with one nitrogen atom. The amide group consists of a carbonyl group (C=O) and a nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole compounds are generally soluble in polar solvents .

Wissenschaftliche Forschungsanwendungen

Cystic Fibrosis Therapy

One study focuses on the development of bithiazole analogues, including compounds structurally related to N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide, for correcting defective cellular processing of the DeltaF508-CFTR protein in cystic fibrosis therapy. The study found that certain bithiazole derivatives showed improved activity, highlighting the potential of these compounds in therapeutic applications (Yu et al., 2008).

Chemical Synthesis Techniques

Another study presented a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, showcasing the versatility of thiazole compounds in pharmaceutical and organic material synthesis. This technique involves TEMPO-catalyzed electrolytic C–H thiolation, offering a pathway to generate a variety of benzothiazoles and thiazolopyridines from thioamides (Qian et al., 2017).

Antimicrobial and Anticancer Applications

Further research into thiazolide derivatives, including those structurally similar to this compound, reveals their application in treating infections and cancer. Thiazolides have shown antimicrobial activity against a range of pathogens and have induced cell death in colon carcinoma cell lines, suggesting their dual utility in both antimicrobial therapy and cancer treatment (Brockmann et al., 2014).

Supramolecular Chemistry

Research on N-(thiazol-2-yl)benzamide derivatives has explored their role as supramolecular gelators, emphasizing the impact of methyl functionality and S⋯O interactions on gelation behavior. This study contributes to the understanding of molecular assembly and non-covalent interactions in material science, offering insights into the development of new materials with specific properties (Yadav & Ballabh, 2020).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. Many thiazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-11-5-7-19(8-6-11)13(20)9-12-10-22-15(17-12)18-14(21)16(2,3)4/h10-11H,5-9H2,1-4H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAJUXAOVZRGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2769482.png)

![N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide](/img/structure/B2769485.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2769486.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2769489.png)

![[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2769490.png)

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2769497.png)